2-amino-5-chloro-N-cyclopropylbenzamide
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Overview
Description
2-amino-5-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H11ClN2O. It is a specialty product often used in proteomics research . This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a cyclopropyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-N-cyclopropylbenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopropylamine under specific conditions. The nitro group is then reduced to an amino group using a suitable reducing agent such as iron powder in the presence of an acid . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or iron powder in acidic conditions are used.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, amines, and substituted benzamides, depending on the type of reaction and reagents used .
Scientific Research Applications
2-amino-5-chloro-N-cyclopropylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-N-(cyclopropylmethyl)benzamide: Similar in structure but with a cyclopropylmethyl group instead of a cyclopropyl group.
2-amino-5-chlorobenzophenone: Contains a benzophenone core instead of a benzamide core.
2-amino-5-chloro-N,3-dimethylbenzamide: Similar structure with additional methyl groups.
Uniqueness
2-amino-5-chloro-N-cyclopropylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its cyclopropyl group provides steric hindrance, affecting its interaction with other molecules and making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-5-chloro-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIJIUCAAYPGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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